molecular formula C6H4ClNS B13890904 3-Chloro-5-methylthiophene-2-carbonitrile

3-Chloro-5-methylthiophene-2-carbonitrile

Cat. No.: B13890904
M. Wt: 157.62 g/mol
InChI Key: LOAVTXAAHIZNJL-UHFFFAOYSA-N
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Description

3-Chloro-5-methylthiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a nitrile group at the second position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylthiophene-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method includes the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For example, the use of transition metal catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.

    Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated thiophene derivatives, while oxidation can produce sulfoxides and sulfones .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorine, methyl, and nitrile groups can influence its binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action can vary, but they often include modulation of biochemical processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methylthiophene-2-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the third position and the nitrile group at the second position provides distinct electronic and steric properties that differentiate it from other thiophene derivatives .

Properties

Molecular Formula

C6H4ClNS

Molecular Weight

157.62 g/mol

IUPAC Name

3-chloro-5-methylthiophene-2-carbonitrile

InChI

InChI=1S/C6H4ClNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3

InChI Key

LOAVTXAAHIZNJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C#N)Cl

Origin of Product

United States

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